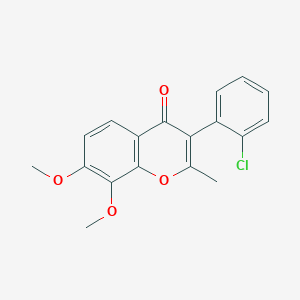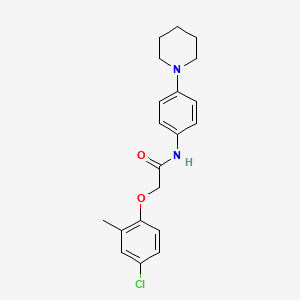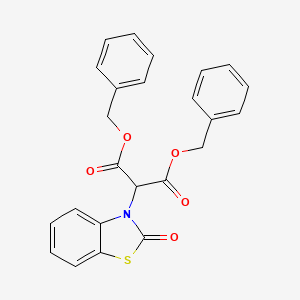
1-Tert-butyl-3-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-(3-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C11H15FN2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities. This compound features a tert-butyl group and a fluorophenyl group attached to a thiourea moiety, making it a unique and valuable chemical in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-tert-butyl-3-(3-fluorophenyl)thiourea typically involves the reaction of tert-butylamine with 3-fluorophenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Tert-butyl-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl-3-(3-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
1-Tert-butyl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Butyl-3-(4-fluorophenyl)thiourea: Similar structure but with a butyl group instead of a tert-butyl group.
1-Tert-butyl-3-(4-fluorophenyl)urea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.
Diafenthiuron: An insecticide with a similar thiourea structure but with additional functional groups for enhanced activity. These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the unique features of this compound.
Propriétés
IUPAC Name |
1-tert-butyl-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNUGBFWAWHKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B5816056.png)
![1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)


![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)


![N-(3-CHLOROPHENYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5816120.png)
